molecular formula C19H19F2N3O B13852300 5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole

5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole

Cat. No.: B13852300
M. Wt: 343.4 g/mol
InChI Key: JHRTWDXHSXLUJD-UHFFFAOYSA-N
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Description

5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole typically involves multiple steps, including the formation of the indazole core, introduction of the fluorophenyl group, and attachment of the piperidin-3-ylmethoxy moiety. Common reagents and conditions used in these steps may include:

    Formation of Indazole Core: Cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of Fluorophenyl Group: Electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of Piperidin-3-ylmethoxy Moiety: Nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Halogenation, alkylation, or acylation reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of reagents like halogens, alkyl halides, or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole
  • 5-Fluoro-1-(2-chlorophenyl)-3-(piperidin-3-ylmethoxy)indazole
  • 5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-4-ylmethoxy)indazole

Uniqueness

5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H19F2N3O

Molecular Weight

343.4 g/mol

IUPAC Name

5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole

InChI

InChI=1S/C19H19F2N3O/c20-14-7-8-17-15(10-14)19(25-12-13-4-3-9-22-11-13)23-24(17)18-6-2-1-5-16(18)21/h1-2,5-8,10,13,22H,3-4,9,11-12H2

InChI Key

JHRTWDXHSXLUJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COC2=NN(C3=C2C=C(C=C3)F)C4=CC=CC=C4F

Origin of Product

United States

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